![molecular formula C13H11N3O2 B4928570 1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 6554-34-3](/img/structure/B4928570.png)
1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related 1H-pyrazole-4-carboxylic acid compounds typically involves Claisen condensation, cyclization, deamination, and hydrolysis reactions starting from ethyl cyanoacetate and triethyl orthoformate. An improved synthesis method has increased yields of similar compounds from 70% to 97.1%, indicating a highly efficient process for obtaining pyrazole derivatives (Dong, 2011).
Molecular Structure Analysis
Structural analyses of pyrazole compounds reveal diverse coordination modes and complex hydrogen bonding, contributing to their stability and reactivity. For instance, coordination compounds based on pyrazole-3-carboxylic acid exhibit mixed-ligand characteristics, with structures ranging from two-dimensional layers to binuclear clusters (Liu et al., 2015).
Chemical Reactions and Properties
Pyrazole derivatives undergo various functionalization and cyclization reactions, leading to the formation of ester, amide, and other derivatives through reactions with alcohols, N-nucleophiles, and phenylhydrazine. These reactions are pivotal for generating structural diversity and enhancing the chemical utility of pyrazole compounds (Akçamur et al., 1997).
Physical Properties Analysis
While specific physical properties of 1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid are not directly available, pyrazole derivatives generally exhibit interesting photoluminescent behaviors and form stable crystal structures, as indicated by studies on similar compounds. These properties suggest potential for applications in materials science and photoluminescent technologies (Liu et al., 2015).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used as electrolyte additives in lithium-ion batteries .
Mode of Action
The compound, 1-(2-Cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid, is proposed to improve the electrochemical performance of lithium-ion batteries at high temperatures . Theoretical calculations suggest that the binding energy of this compound and PF5/HF is much higher than that of the solvents in the electrolyte . This interaction could potentially lead to changes in the electrochemical properties of the battery.
Pharmacokinetics
Its impact on the bioavailability of the electrolyte in lithium-ion batteries is evident, as it improves the battery’s performance at high temperatures .
Result of Action
The addition of 1-(2-Cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid to the electrolyte of a lithium-ion battery results in improved electrochemical performance. Specifically, the capacity retention of the battery with 1 wt% of this compound is 76.7%, while that of the battery without the additive is 38.1% after 200 cycles at 60 °C .
Action Environment
Environmental factors, such as temperature, significantly influence the action, efficacy, and stability of 1-(2-Cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid. The compound is particularly effective at high temperatures, where it improves the performance of lithium-ion batteries .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c14-7-4-8-16-9-11(13(17)18)12(15-16)10-5-2-1-3-6-10/h1-3,5-6,9H,4,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWZXCLMFFGMKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)O)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368145 |
Source
|
Record name | 1-(2-Cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
6554-34-3 |
Source
|
Record name | 1-(2-Cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.